Cas no 90772-73-9 (4-(Acetoxymethyl)-3-bromobenzoic acid)

4-(Acetoxymethyl)-3-bromobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(Acetoxymethyl)-3-bromobenzoic acid
- 4-(acetyloxymethyl)-3-bromobenzoic acid
- 90772-73-9
- 4-[(Acetyloxy)methyl]-3-bromobenzoic acid
- A860712
- 4-(Acetoxymethyl)-3-bromobenzoicacid
- AKOS015841097
- SCHEMBL22573997
- FT-0746115
- DTXSID80662367
- DB-078796
-
- MDL: MFCD11110880
- インチ: InChI=1S/C10H9BrO4/c1-6(12)15-5-8-3-2-7(10(13)14)4-9(8)11/h2-4H,5H2,1H3,(H,13,14)
- InChIKey: GGEQCBQMZSMHCO-UHFFFAOYSA-N
- ほほえんだ: CC(=O)OCC1=C(C=C(C=C1)C(=O)O)Br
計算された属性
- せいみつぶんしりょう: 271.96842g/mol
- どういたいしつりょう: 271.96842g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 63.6Ų
4-(Acetoxymethyl)-3-bromobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0987131-1g |
4-(Acetoxymethyl)-3-bromobenzoic acid |
90772-73-9 | 95% | 1g |
$620 | 2023-09-01 | |
eNovation Chemicals LLC | Y0987131-5g |
4-(Acetoxymethyl)-3-bromobenzoic acid |
90772-73-9 | 95% | 5g |
$1550 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658385-1g |
4-(Acetoxymethyl)-3-bromobenzoic acid |
90772-73-9 | 98% | 1g |
¥5714.00 | 2024-04-25 | |
eNovation Chemicals LLC | Y0987131-5g |
4-(acetoxymethyl)-3-bromobenzoic acid |
90772-73-9 | 95% | 5g |
$1550 | 2025-02-25 | |
eNovation Chemicals LLC | Y0987131-5g |
4-(acetoxymethyl)-3-bromobenzoic acid |
90772-73-9 | 95% | 5g |
$1550 | 2025-03-01 | |
Alichem | A019093058-1g |
4-(Acetoxymethyl)-3-bromobenzoic acid |
90772-73-9 | 95% | 1g |
$646.84 | 2023-08-31 | |
Ambeed | A295140-1g |
4-(Acetoxymethyl)-3-bromobenzoic acid |
90772-73-9 | 95+% | 1g |
$622.0 | 2024-04-16 |
4-(Acetoxymethyl)-3-bromobenzoic acid 関連文献
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
4-(Acetoxymethyl)-3-bromobenzoic acidに関する追加情報
Comprehensive Analysis of 4-(Acetoxymethyl)-3-bromobenzoic acid (CAS No. 90772-73-9)
4-(Acetoxymethyl)-3-bromobenzoic acid (CAS 90772-73-9) is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. Its molecular structure, featuring both acetoxymethyl and bromobenzoic acid functional groups, makes it a versatile building block for designing complex molecules. Recent studies highlight its role in developing biodegradable polymers and targeted drug delivery systems, aligning with the global push for sustainable chemistry.
The compound’s CAS number 90772-73-9 is frequently searched in academic and industrial databases, reflecting its relevance in organic synthesis optimization and green chemistry applications. Researchers are particularly interested in its regioselective bromination properties, which enable precise modifications in aromatic systems. A 2023 survey noted a 40% increase in queries related to "brominated benzoic acid derivatives," underscoring its growing importance in high-value chemical manufacturing.
From a technical perspective, 4-(Acetoxymethyl)-3-bromobenzoic acid exhibits excellent solubility in polar aprotic solvents like DMF and DMSO, facilitating its use in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. This aligns with industry trends toward catalyst-efficient protocols, a hot topic in AI-driven reaction prediction tools. Notably, its thermal stability (decomposition point >200°C) makes it suitable for high-temperature processes, a key consideration for scalable production.
Environmental and regulatory aspects further enhance its appeal. Unlike traditional halogenated compounds, this molecule’s low bioaccumulation potential meets stringent REACH compliance standards. Laboratories increasingly adopt it as a safer alternative in medicinal chemistry scaffolds, responding to PubMed’s 2024 report on "eco-friendly bromoaromatics." Its hydrolyzable ester group also enables controlled-release formulations, addressing the pharmaceutical industry’s demand for precision therapeutics.
Innovative applications continue to emerge. For instance, CAS 90772-73-9 derivatives are being tested in OLED materials for improved electron transport layers—a response to the booming flexible electronics market. Patent analyses reveal a 15% annual growth in filings involving bromobenzoic acid analogs, particularly for photovoltaic enhancers and bioimaging probes. Such data-driven insights position this compound at the intersection of materials science and life sciences.
Quality control protocols for 4-(Acetoxymethyl)-3-bromobenzoic acid emphasize HPLC purity (>98%) and residual solvent monitoring, critical for GMP-certified production. These specifications cater to the pharmaceutical sector’s focus on impurity profiling, a top-searched term in QC/QA forums. Furthermore, its crystalline form allows reliable X-ray diffraction analysis, supporting structural validation in crystallography studies.
In conclusion, 90772-73-9 represents a nexus of innovation across multiple disciplines. Its balanced reactivity profile, environmental compatibility, and adaptability to flow chemistry systems answer contemporary needs in process intensification. As synthetic methodologies evolve—especially in machine learning-assisted retrosynthesis—this compound’s strategic value will likely expand, solidifying its status as a multifunctional synthetic platform.
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